Unique Tri-Halogenated Scaffold Provides Three Distinct Reactive Handles vs. Only Two for the Closest Analogs
The target compound is the only benzene sulfonyl chloride in its immediate analog space that incorporates three different halogen atoms (Br, Cl, and F) on the same ring. This provides three chemically distinct sites for sequential functionalization. The closest purchasable analogs, 5-chloro-2,4-difluorobenzenesulfonyl chloride (CAS 13656-57-0) and 2-bromo-4,6-difluorobenzenesulfonyl chloride (CAS 351003-42-4), each contain only two distinct halogen types (Cl/F and Br/F, respectively) . The presence of both C–Br and C–Cl bonds in the target compound allows for orthogonal Pd-catalyzed cross-coupling reactions: the C–Br bond is highly reactive in Suzuki, Heck, and Buchwald–Hartwig couplings, while the C–Cl bond remains intact under these conditions, enabling a late-stage diversification step that is inaccessible with mono-halogenated or purely dihalogenated substrates [1].
| Evidence Dimension | Number of distinct halogen substituent types (reactive handles) |
|---|---|
| Target Compound Data | 3 (Br, Cl, F) |
| Comparator Or Baseline | 5-Chloro-2,4-difluorobenzenesulfonyl chloride: 2 (Cl, F); 2-Bromo-4,6-difluorobenzenesulfonyl chloride: 2 (Br, F) |
| Quantified Difference | Target compound provides 50% more distinct halogen handles than either comparator |
| Conditions | Structural comparison based on canonical SMILES notation from authoritative chemical databases |
Why This Matters
This enables multi-step synthetic sequences with chemoselective control, allowing researchers to install molecular complexity in a programmable manner that is physically impossible with the less-functionalized alternatives.
- [1] S. Bouhraoua et al., Pd‐Catalysed Direct Arylation of Heteroaromatics Using (Poly)halobenzenesulfonyl Chlorides as Coupling Partners. European Journal of Organic Chemistry, 2015, pp. 3055–3060. Demonstrates that bromo-substituted benzenesulfonyl chlorides undergo desulfitative C–H arylation while retaining C–Br bonds for subsequent transformations. https://doi.org/10.1002/ejoc.201500552 (accessed 2026-05-10). View Source
